molecular formula C20H18N2O3 B3039023 4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid CAS No. 951518-72-2

4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid

Cat. No. B3039023
CAS RN: 951518-72-2
M. Wt: 334.4 g/mol
InChI Key: JPKWVXCWEHCVOA-UHFFFAOYSA-N
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Description

The compound “4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid” is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For “this compound”, specific properties such as melting point, boiling point, density, molecular formula, and molecular weight were not found in the retrieved papers .

Scientific Research Applications

Synthesis and Evaluation in Antifungal Activity

Researchers Singh and Vedi (2014) synthesized a series of novel derivatives, including compounds structurally related to 4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid. These compounds were evaluated for their antifungal activity, demonstrating the potential use of such structures in developing antifungal agents Singh & Vedi, 2014.

Cancer Inhibitory Activity

Jing et al. (2012) focused on the synthesis of 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, closely related to the chemical structure . Their research found significant anticancer activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy Jing et al., 2012.

Antimicrobial Activity

Rao et al. (2020) synthesized derivatives similar to this compound and evaluated their antimicrobial activity. This study highlights the potential use of these compounds in developing new antimicrobial agents Rao et al., 2020.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Specific safety and hazard information for “4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid” was not found in the retrieved papers .

properties

IUPAC Name

4-[4-(2,3-dihydroindol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13-17(12-22-11-10-14-4-2-3-5-18(14)22)21-19(25-13)15-6-8-16(9-7-15)20(23)24/h2-9H,10-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKWVXCWEHCVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid
Reactant of Route 3
4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid
Reactant of Route 4
4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid
Reactant of Route 6
4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid

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